2-Tert-butoxy-6-vinylpyrazine
Description
2-Tert-butoxy-6-vinylpyrazine is a pyrazine derivative featuring a tert-butoxy group at the 2-position and a vinyl group at the 6-position of the heteroaromatic ring. Pyrazines are nitrogen-containing heterocycles known for their diverse applications in pharmaceuticals, agrochemicals, and flavoring agents.
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
2-ethenyl-6-[(2-methylpropan-2-yl)oxy]pyrazine |
InChI |
InChI=1S/C10H14N2O/c1-5-8-6-11-7-9(12-8)13-10(2,3)4/h5-7H,1H2,2-4H3 |
InChI Key |
KDYJFGDXGJNNOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=NC(=CN=C1)C=C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key pyrazine derivatives with tert-butyl, tert-butoxy, or vinyl substituents are compared below:
Table 1: Structural and Functional Comparison of Pyrazine Derivatives
Key Observations
Lipophilicity and Bioactivity :
- The tert-butyl/tert-butoxy group increases lipophilicity, which correlates with enhanced membrane penetration in bioactive compounds. For example, pyrazinecarboxamides with tert-butyl groups (e.g., compound 4 in ) exhibited photosynthesis inhibition (IC50 = 49.5 µmol·L⁻¹), suggesting that bulky substituents may optimize target binding .
- In contrast, 2-acetyl pyrazine () is polar due to its ketone group, making it suitable for flavoring applications rather than pharmacological use.
Reactivity and Functionalization :
- The vinyl group in this compound provides a site for cross-coupling or polymerization, similar to 2-methyl-5-vinylpyrazine (). This reactivity is absent in chloro- or carboxamide-substituted analogs.
Safety and Handling :
- 2-Tert-butyl-6-chloropyrazine () requires stringent safety measures (e.g., artificial respiration if inhaled), highlighting that halogen substituents may increase toxicity. The vinyl analog’s safety profile remains unstudied but warrants caution.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
